2-amino-N-(2,6-dimethylphenyl)butanamide

Antiarrhythmic drug discovery Sodium channel blocker Cardiac pharmacology

2-Amino-N-(2,6-dimethylphenyl)butanamide is a primary β-amino anilide Class Ib sodium channel blocker with documented Nav1.7 activity and reduced CNS toxicity vs. tocainide. • Superior therapeutic index in canine MI models with enhanced potency and reduced CNS side effects. • Nav1.7 tool compound for state-dependent block studies in analgesic drug discovery. • Anticonvulsant scaffold: derivatives show broad-spectrum activity (MES, scPTZ, scPIC) with favorable neurotoxicity profiles.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Cat. No. B1246134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(2,6-dimethylphenyl)butanamide
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCC(C(=O)NC1=C(C=CC=C1C)C)N
InChIInChI=1S/C12H18N2O/c1-4-10(13)12(15)14-11-8(2)6-5-7-9(11)3/h5-7,10H,4,13H2,1-3H3,(H,14,15)
InChIKeyBKIOLJSGLVWVCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-(2,6-dimethylphenyl)butanamide Overview


2-Amino-N-(2,6-dimethylphenyl)butanamide (also known as 3-amino-2',6'-butyroxylidide; CAS 59359-46-5; molecular formula C12H18N2O; molecular weight 206.28 g/mol) is a primary beta-amino anilide [1] belonging to the class of voltage-gated sodium channel blockers. Structurally, it contains the N-2,6-dimethylphenyl pharmacophore characteristic of lidocaine and tocainide analogs, but features a primary amino group in the beta position relative to the amide carbonyl, which distinguishes it from the alpha-amino anilides such as tocainide [2].

1
Primary beta-amino anilide sodium channel blocker, structurally distinct from alpha-amino anilide subclasses
2
Suitable for voltage-gated sodium channel (VGSC) structure-activity relationship studies, including Class Ib-like pharmacological profiling
3
Documented engagement with human Nav1.7 extends applicability to pain pathway research and isoform selectivity investigation

2-Amino-N-(2,6-dimethylphenyl)butanamide vs. In-Class Analogs


Despite sharing the N-2,6-dimethylphenyl structural motif common to lidocaine, tocainide, and mexiletine [1], 2-amino-N-(2,6-dimethylphenyl)butanamide is a primary beta-amino anilide rather than an alpha-amino anilide or a tertiary amine derivative. This specific structural feature alters its binding kinetics to voltage-gated sodium channels and its central nervous system (CNS) tolerability profile [2]. Consequently, generic substitution with other in-class compounds is not supported by available comparative data; each analog exhibits distinct use-dependent blocking kinetics [3] and safety margins [2] that necessitate targeted procurement based on specific research objectives, as detailed in the quantitative evidence below.

Beta-amino vs. alpha-amino scaffold
Structural divergence from alpha-amino anilides (e.g., tocainide) may alter use-dependent blocking kinetics; class-level kinetic variability has been reported.
CNS tolerability profile may not transfer
Tolerability observations in canine models may not replicate across in-class compounds; direct extrapolation of CNS endpoint context is not supported.
Nav1.7 annotation is compound-specific
Other N-2,6-dimethylphenyl analogs may lack Nav1.7 blocker annotation; isoform selectivity profile should be verified for each analog.

2-Amino-N-(2,6-dimethylphenyl)butanamide Comparative Evidence


Antiarrhythmic Potency and CNS Safety vs. Tocainide

In a direct comparative study, 2-amino-N-(2,6-dimethylphenyl)butanamide (reported as 3-amino-2',6'-butyroxylidide) was found to be more potent and less CNS toxic than tocainide [1]. The assessment involved testing the compound against ventricular arrhythmias in a dog model of myocardial infarction, with the compound demonstrating a favorable therapeutic profile relative to the clinical benchmark tocainide. Quantitative dose-response data (ED50 values) for both compounds are reported in the primary publication but were not accessible in the public abstract; however, the qualitative superiority in potency and CNS safety margin is explicitly stated and provides a key differentiation point for research applications prioritizing improved tolerability over existing class Ib antiarrhythmics [1]. Note: High-strength differential evidence is limited; this represents the most direct comparator data available for this specific compound.

Antiarrhythmic comparison
Head-to-head
Reported higher potency and lower CNS toxicity than tocainide in canine myocardial infarction model; quantitative ED50 values not accessible in abstract.
Supports potency and CNS tolerability endpoint comparison in antiarrhythmic research.
Exact quantitative difference not specified; review full publication for dose-response data.
Antiarrhythmic drug discovery Sodium channel blocker Cardiac pharmacology

Use-Dependent Block Kinetics vs. Tocainide and Mexiletine

Compounds bearing the N-2,6-dimethylbenzene ring, including tocainide, mexiletine, and SUN1165, exhibit distinct use-dependent blocking kinetics on the maximum rate of rise of action potentials (Vmax) in guinea pig ventricular muscle [1]. Tocainide (100 μM) displayed an onset rate constant of 0.29 ± 0.07 per action potential and a recovery time constant of 0.67 ± 0.32 s, while mexiletine (10 μM) exhibited too rapid an onset for accurate fitting and a recovery time constant of 0.27 ± 0.13 s. These kinetic differences underscore that even within the same structural class, sodium channel blockers can possess markedly different pharmacodynamic profiles. 2-amino-N-(2,6-dimethylphenyl)butanamide, as a primary beta-amino anilide within this class, is expected to exhibit kinetic properties that differ from both alpha-amino anilides (e.g., tocainide) and tertiary amine derivatives (e.g., lidocaine) [2]. Direct kinetic data for this specific compound are not available in the public domain, but the class-level evidence supports its distinct profile relative to commonly used in-class alternatives.

Use-dependent kinetics
Class-level
Tocainide (100 μM): onset rate 0.29 ± 0.07/AP, recovery τ 0.67 ± 0.32 s. Mexiletine (10 μM): recovery τ 0.27 ± 0.13 s. Target compound kinetic data not directly reported.
In-class kinetic variability demonstrated; target-specific use-dependent profile may differ.
Direct kinetic characterization of this beta-amino anilide remains to be performed.
Sodium channel pharmacology Antiarrhythmic drug classification Ion channel kinetics

Nav1.7 Sodium Channel Blocker Activity

2-Amino-N-(2,6-dimethylphenyl)butanamide is catalogued as a blocker of the human voltage-gated sodium channel alpha subunit Nav1.7 (SCN9A) [1]. Nav1.7 is a genetically validated target for pain modulation, and selective Nav1.7 blockers are actively pursued as non-addictive analgesics [2]. While the precise IC50 value for this compound at Nav1.7 is not reported in the public database entry, its designation as a Nav1.7 blocker distinguishes it from many other antiarrhythmic sodium channel blockers that primarily target cardiac isoforms (e.g., Nav1.5). This target engagement profile positions 2-amino-N-(2,6-dimethylphenyl)butanamide as a potential tool compound for studying Nav1.7-mediated pain pathways, particularly in assays requiring a structurally distinct primary beta-amino anilide scaffold.

Nav1.7 blocker annotation
Reported
Catalogued as a blocker of human Nav1.7 (SCN9A); quantitative IC50 not publicly available.
Distinguishes compound from cardiac-predominant Class Ib blockers; supports Nav1.7-mediated pain pathway research.
Validate potency and isoform selectivity in intended assay system.
Pain research Nav1.7 pharmacology Ion channel drug discovery

Anticonvulsant Scaffold with In Vivo Efficacy

Derivatives based on the 2-amino-N-(2,6-dimethylphenyl)butanamide scaffold have been synthesized and evaluated for anticonvulsant activity. Specifically, compound 7, 4-(2-(2,6-dimethylphenylamino)-2-oxoethylamino)-N-(2,6-dimethylphenyl)butanamide, emerged as the most potent derivative in a series, exhibiting efficacy in all three tested animal seizure models (MES, scPTZ, scPIC) with no observed neurotoxicity at the anticonvulsant dose [1]. This demonstrates that the core butanamide-2,6-dimethylphenyl structure can be elaborated to yield compounds with promising anticonvulsant profiles and favorable neurotoxicity margins. For researchers focused on developing novel anticonvulsant agents, the parent compound provides a validated starting point for further synthetic optimization and structure-activity relationship studies [1].

Anticonvulsant scaffold
Data to verify
Derivative 7 (4-substituted butanamide) active in MES, scPTZ, scPIC mouse seizure models; no neurotoxicity observed at tested dose.
Parent scaffold supports anticonvulsant SAR studies; direct parent compound activity not reported.
Derivative-based evidence; verify parent compound activity in-house before lead optimization.
Anticonvulsant drug development Epilepsy research Pharmacophoric hybrid design

2-Amino-N-(2,6-dimethylphenyl)butanamide Research Applications


CNS-Sparing Antiarrhythmic Drug Discovery

2-Amino-N-(2,6-dimethylphenyl)butanamide is appropriate for antiarrhythmic drug discovery programs seeking a Class Ib sodium channel blocker with a potentially superior therapeutic index compared to tocainide. The direct comparative evidence of enhanced potency and reduced CNS toxicity in canine myocardial infarction models [1] supports its use in preclinical efficacy and safety studies where CNS side effects are a key concern. Researchers can employ this compound as a reference standard for benchmarking novel beta-amino anilide derivatives or for studying structure-activity relationships that modulate the balance between cardiac efficacy and CNS adverse events.

Use-Dependent Block & Subtype Selectivity Studies

Given its structural classification as a primary beta-amino anilide [1] and its documented activity as a Nav1.7 blocker [2], 2-amino-N-(2,6-dimethylphenyl)butanamide is a valuable tool for investigating the use-dependent blocking kinetics of voltage-gated sodium channels. Its distinct chemical subclass, relative to alpha-amino anilides (e.g., tocainide) and tertiary amines (e.g., lidocaine), allows researchers to probe how subtle modifications to the amine moiety influence channel state-dependent binding and recovery kinetics [3]. This is particularly relevant for studies aiming to dissect the molecular determinants of sodium channel subtype selectivity and for developing analgesics that target Nav1.7 while sparing cardiac Nav1.5.

Nav1.7-Mediated Pain Pathway Research

The identification of 2-amino-N-(2,6-dimethylphenyl)butanamide as a Nav1.7 blocker [1] positions it as a candidate tool compound for pain research. Nav1.7 is a well-validated target for non-addictive analgesics [2], and this compound offers a structurally simple primary beta-amino anilide scaffold for probing Nav1.7 pharmacology. It can be utilized in in vitro electrophysiology assays to assess state-dependent Nav1.7 block, in cellular models of nociceptor excitability, and as a starting point for medicinal chemistry efforts aimed at improving Nav1.7 selectivity over other sodium channel isoforms. Researchers studying inherited erythromelalgia, paroxysmal extreme pain disorder, or channelopathy-associated pain may find this compound useful for comparative pharmacological profiling.

Anticonvulsant Scaffold Optimization

For medicinal chemistry programs focused on developing novel anticonvulsant agents, 2-amino-N-(2,6-dimethylphenyl)butanamide serves as a validated core scaffold. Derivatives of this compound have demonstrated broad-spectrum anticonvulsant activity in mouse models (MES, scPTZ, scPIC) with favorable neurotoxicity profiles [1]. The parent compound can be used as a synthetic intermediate for generating focused libraries of N-substituted butanamides, enabling systematic exploration of structure-activity relationships around the 2,6-dimethylphenylamino and butanamide moieties. This scaffold is particularly attractive for hybrid pharmacophore approaches that combine sodium channel blockade with GABAergic modulation, as evidenced by the success of ameltolide-GABA hybrids derived from this chemotype [1].

Application
Selection Property
Validation Focus
Cardiac sodium channel pharmacology
Beta-amino anilide scaffold with reported CNS tolerability context
In vivo model potency and CNS tolerability endpoints
Use-dependent block kinetics & isoform profiling
Distinct primary beta-amino anilide subclass
State-dependent binding and recovery kinetics in electrophysiology assays
Nav1.7-mediated pain pathway research
Annotated Nav1.7 blocker; structural simplicity for SAR
Nav1.7 vs. cardiac Nav1.5 selectivity profiling
Anticonvulsant scaffold optimization
Core butanamide-2,6-dimethylphenyl pharmacophore
In vivo seizure model efficacy and neurotoxicity screening
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